molecular formula C21H23N3O5 B3910418 N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3910418
M. Wt: 397.4 g/mol
InChI Key: HQZHQCIOHOJYMY-WSDLNYQXSA-N
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Description

The closest compound I found is 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), which has been identified as a potent anti-diabetic agent . The glucose uptake of C2C12 muscle cells more than doubled following treatment with 50 μM DMPB .

Mechanism of Action

In the case of DMPB, it enhances the expressions of pAMPK, pACC, and pAKT, which are target proteins for glucose uptake improvement in C2C12 cells . Moreover, DMPB increased the transcriptional activity of the peroxisome proliferator-activated receptor in HEK 293 kidney cells .

Future Directions

The study on DMPB suggests that it has potential as an anti-diabetic substance . This could indicate a direction for future research on similar compounds.

properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-27-17-6-4-16(5-7-17)24-13-15(11-20(24)25)21(26)23-22-12-14-10-18(28-2)8-9-19(14)29-3/h4-10,12,15H,11,13H2,1-3H3,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZHQCIOHOJYMY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 2
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N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

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